
5-Oxopentyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxopentyl benzoate, also known as benzoic acid 5-oxopentyl ester, is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid and is characterized by the presence of a 5-oxopentyl group attached to the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Oxopentyl benzoate can be synthesized through the esterification of benzoic acid with 5-oxopentanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxopentyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and 5-oxopentanoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 5-hydroxypentyl benzoate.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of substituted benzoates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and 5-oxopentanoic acid.
Reduction: 5-Hydroxypentyl benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Oxopentyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in biochemical studies to investigate the interactions of esters with biological molecules.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and reactivity.
Wirkmechanismus
The mechanism of action of 5-Oxopentyl benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing benzoic acid and 5-oxopentanol. These hydrolysis products can then participate in further biochemical pathways, influencing cellular processes. The oxo group in the 5-oxopentyl moiety can also interact with nucleophiles, leading to various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-hydroxy-4-methoxy-6-(2-oxopentyl)-benzoate: This compound shares a similar structure with an additional hydroxyl and methoxy group.
4-Methoxy-6-pentyl-1,2-dihydroxybenzene: Another related compound with a pentyl group and hydroxyl functionalities.
Uniqueness
5-Oxopentyl benzoate is unique due to its specific combination of a benzoate ester and a 5-oxopentyl group This structure imparts distinct reactivity and properties, making it valuable for various chemical and biochemical applications
Eigenschaften
CAS-Nummer |
55162-83-9 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5-oxopentyl benzoate |
InChI |
InChI=1S/C12H14O3/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2 |
InChI-Schlüssel |
GVMCAESDBLOXND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


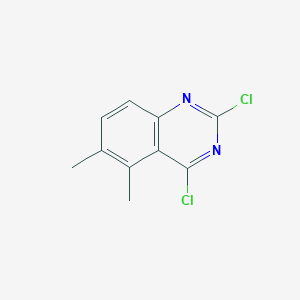


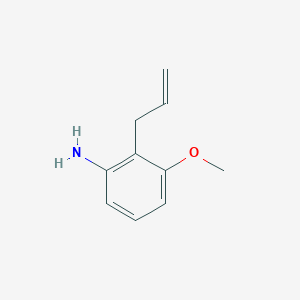
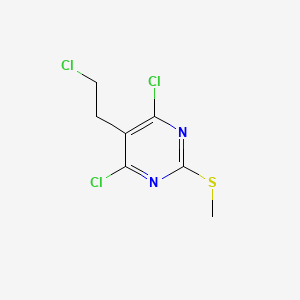
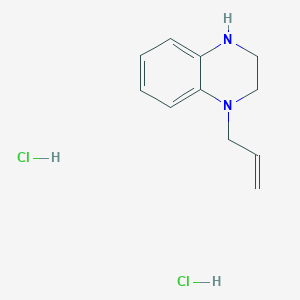
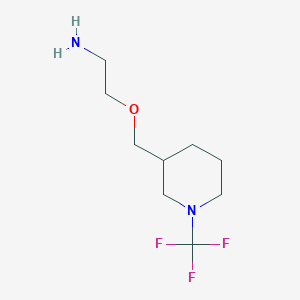
![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
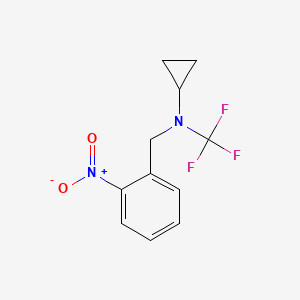



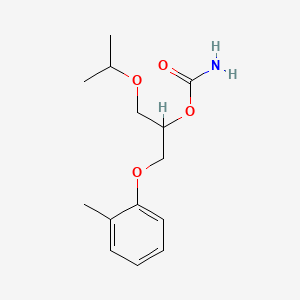
![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
